8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the halogenation of 2-methylimidazo[1,2-a]pyridine followed by formylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 8-Chloro-2-ethylimidazo[1,2-a]pyrazine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. The unique combination of bromine and formyl groups in this compound contributes to its distinct properties and applications .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
8-bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-5H,1H3 |
InChI Key |
FCJFRUFEZCQHEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C=O |
Origin of Product |
United States |
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